Cas no 851947-21-2 (ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2-bromobenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
- AB00670162-01
- ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- F0641-0054
- AKOS024589997
- 851947-21-2
- ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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- Inchi: 1S/C22H16BrN3O4S/c1-2-30-22(29)18-15-12-31-20(24-19(27)14-10-6-7-11-16(14)23)17(15)21(28)26(25-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,24,27)
- InChI Key: NJZABXJKPCPUOZ-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3Br)SC=C12
Computed Properties
- Exact Mass: 497.00449g/mol
- Monoisotopic Mass: 497.00449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 5.2
Experimental Properties
- Density: 1.57±0.1 g/cm3(Predicted)
- pka: 10.94±0.20(Predicted)
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0054-10mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-50mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-100mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-2mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-30mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-5μmol |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-10μmol |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-25mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-40mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0054-3mg |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-21-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Additional information on ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Comprehensive Overview of Ethyl 5-(2-Bromobenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS No. 851947-21-2)
Ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thieno[3,4-d]pyridazine core, makes it a subject of interest for drug discovery and material science applications. The compound's CAS No. 851947-21-2 ensures precise identification in global chemical databases, catering to researchers seeking high-purity intermediates for synthetic pathways.
The compound's name highlights key functional groups, including the 2-bromobenzamido moiety and ethyl carboxylate ester, which contribute to its reactivity and solubility profile. Recent trends in AI-driven drug design and computational chemistry have amplified interest in such derivatives, as they serve as building blocks for kinase inhibitors and allosteric modulators. Searches for "thienopyridazine derivatives in medicinal chemistry" or "CAS 851947-21-2 applications" reflect growing academic and industrial demand.
From a synthetic perspective, the phenyl-thieno[3,4-d]pyridazine scaffold demonstrates remarkable versatility. Laboratories optimizing green chemistry protocols often explore this compound due to its compatibility with catalytic cross-coupling reactions, a hotspot in sustainable synthesis research. Its bromine substituent enables further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, addressing the pharmaceutical industry's need for structurally diverse libraries.
Analytical characterization of ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves advanced techniques like HPLC-MS and multinuclear NMR spectroscopy. These methods verify the compound's stability under various conditions—a critical factor for researchers investigating prodrug formulations or bioconjugation strategies. The rise of automated synthesis platforms has further increased demand for well-characterized intermediates like this CAS-registered material.
In material science, the compound's π-conjugated system attracts attention for organic electronic applications. Its electron-deficient pyridazine ring and thiophene fusion create tunable optoelectronic properties, relevant to OLED development and molecular sensors. This dual applicability in life sciences and advanced materials aligns with cross-disciplinary research trends, as evidenced by search queries like "thienopyridazine semiconductors" or "heterocyclic compounds for optoelectronics".
Quality control protocols for CAS 851947-21-2 emphasize strict control of residual solvents and byproducts, reflecting the compound's use in high-throughput screening environments. The ethyl ester group offers synthetic flexibility, allowing conversion to carboxylic acids or amides—key transformations in fragment-based drug discovery. Such features position this compound as a valuable asset in hit-to-lead optimization campaigns targeting protein-protein interactions.
Recent patent literature reveals derivatives of 5-(2-bromobenzamido)thieno[3,4-d]pyridazine appearing in claims related to anti-inflammatory agents and metabolic disorder therapeutics. This underscores the scaffold's pharmacophoric significance, particularly in modulating enzyme allostery—a trending topic in precision medicine research. The compound's cLogP and topological polar surface area make it particularly interesting for blood-brain barrier permeability studies.
Supply chain considerations for ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate highlight the importance of GMP-compliant synthesis for biomedical applications. With increasing regulatory focus on genotoxic impurity control, manufacturers must rigorously characterize the bromoarene moiety's stability. These quality aspects directly impact the compound's utility in preclinical development pipelines.
The compound's crystallization behavior has implications for pharmaceutical formulation scientists investigating polymorph control. Differential scanning calorimetry studies of the thieno[3,4-d]pyridazine derivative reveal distinct thermal transitions that inform lyophilization protocols—a crucial factor for biologic stabilizer development. Such physicochemical properties are increasingly searched alongside terms like "solid-state characterization of heterocycles".
Emerging applications in chemical biology utilize this compound's bromine handle for bioorthogonal conjugation, enabling target engagement studies in proteomics research. The intersection of its photophysical properties and biocompatibility opens avenues in theranostic agent development, particularly for fluorescence-guided surgery applications—an area experiencing exponential growth in medical literature.
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